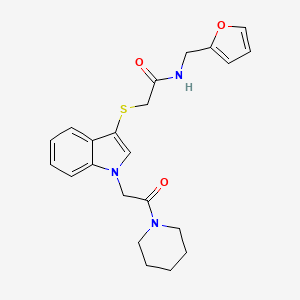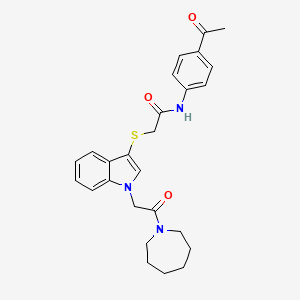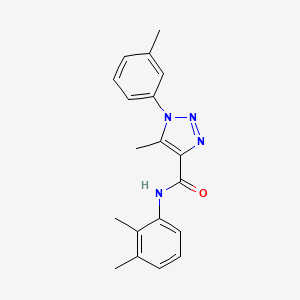![molecular formula C21H18BrN5O2 B11289535 2-[(4-Bromophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11289535.png)
2-[(4-Bromophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a phenyl group attached to a dihydropurinoimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the 4-bromophenyl intermediate.
Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with a purine derivative under acidic or basic conditions to form the dihydropurinoimidazole core.
Methylation and Phenylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(4-Bromophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under mild heating or catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.
科学的研究の応用
2-[(4-Bromophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
2-[(4-ブロモフェニル)メチル]-4-メチル-6-フェニル-7,8-ジヒドロプリン[7,8-a]イミダゾール-1,3-ジオンの作用機序には、特定の分子標的と経路との相互作用が関与します。これらには、以下が含まれる可能性があります。
酵素阻害: この化合物は、活性部位に結合してその活性を阻害することにより、特定の酵素を阻害する可能性があります。
受容体結合: 細胞表面の特定の受容体と相互作用して、細胞シグナル伝達経路を調節する可能性があります。
DNAインターカレーション: この化合物は、DNAにインターカレーションして、DNA複製と転写プロセスを阻害する可能性があります。
類似化合物との比較
類似化合物
- 2-[(4-クロロフェニル)メチル]-4-メチル-6-フェニル-7,8-ジヒドロプリン[7,8-a]イミダゾール-1,3-ジオン
- 2-[(4-フルオロフェニル)メチル]-4-メチル-6-フェニル-7,8-ジヒドロプリン[7,8-a]イミダゾール-1,3-ジオン
- 2-[(4-メチルフェニル)メチル]-4-メチル-6-フェニル-7,8-ジヒドロプリン[7,8-a]イミダゾール-1,3-ジオン
独自性
2-[(4-ブロモフェニル)メチル]-4-メチル-6-フェニル-7,8-ジヒドロプリン[7,8-a]イミダゾール-1,3-ジオンは、ブロモフェニル基の存在により独特であり、独特の化学的および生物学的特性を付与します
特性
分子式 |
C21H18BrN5O2 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H18BrN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-7-9-15(22)10-8-14)26-12-11-25(20(26)23-18)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3 |
InChIキー |
XITHSIQSQZHLAC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4CCN(C4=N2)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11289459.png)




![2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B11289480.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11289484.png)
![1,9-Dimethyl-2-[(3-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11289485.png)
![4-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11289502.png)
![5-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11289508.png)
![4-(2-((3-Benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B11289519.png)

![3-(4-fluorophenyl)-N-(1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide](/img/structure/B11289532.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11289536.png)
